molecular formula C21H17Cl2FN4O3 B3035783 4-(2,4-dichlorobenzoyl)-N'-[2-(4-fluorophenoxy)ethanimidoyl]-1-methyl-1H-pyrrole-2-carbohydrazide CAS No. 338418-64-7

4-(2,4-dichlorobenzoyl)-N'-[2-(4-fluorophenoxy)ethanimidoyl]-1-methyl-1H-pyrrole-2-carbohydrazide

Cat. No. B3035783
CAS RN: 338418-64-7
M. Wt: 463.3 g/mol
InChI Key: ZRJUYPFCEMAMFW-UHFFFAOYSA-N
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Description

4-(2,4-dichlorobenzoyl)-N'-[2-(4-fluorophenoxy)ethanimidoyl]-1-methyl-1H-pyrrole-2-carbohydrazide is a useful research compound. Its molecular formula is C21H17Cl2FN4O3 and its molecular weight is 463.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(2,4-dichlorobenzoyl)-N'-[2-(4-fluorophenoxy)ethanimidoyl]-1-methyl-1H-pyrrole-2-carbohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2,4-dichlorobenzoyl)-N'-[2-(4-fluorophenoxy)ethanimidoyl]-1-methyl-1H-pyrrole-2-carbohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Structure and Naming Corrections

  • A correction was issued regarding the compound naming in a manuscript, highlighting the importance of accurate chemical nomenclature in scientific research. This correction included a variety of structurally related compounds, emphasizing the complexity and specificity required in chemical naming (Mohammedab & Khanum, 2014).

Synthesis and Tuberculostatic Properties

  • Carbohydrazides and hydrazones of pyrrole derivatives, similar in structure to the queried compound, were synthesized and screened for their activity against Mycobacterium tuberculosis. The study found varied inhibitory activities, indicating potential applications in tuberculosis treatment (Bijev, 2006).

Versatility in Chemical Synthesis

  • A study described the synthesis of (1H-1,2,3-triazol-4-yl)carbohydrazides and their conversion into various fluorinated heterocycles, demonstrating the versatility of compounds structurally related to the queried compound in chemical synthesis (Bonacorso et al., 2017).

Synthesis and Transformation Studies

  • Research on the chemical transformations of similar compounds revealed possibilities for synthesizing a range of benzimidazoles with different functional groups, highlighting the diverse applications of these compounds in chemical synthesis (Vaickelionienė et al., 2012).

Analgesic and Anti-inflammatory Potential

  • Some compounds with a pyrrole carbohydrazide structure exhibited significant analgesic and anti-inflammatory properties in animal models, suggesting potential therapeutic applications (Muchowski et al., 1985).

Drug Efficacy in Novel Drug Discovery

  • The study of pyrazoles, which are structurally related to the queried compound, in novel drug discovery underscored their potential as effective drugs, with properties such as antioxidant, anti-breast cancer, and anti-inflammatory activities (Thangarasu et al., 2019).

properties

IUPAC Name

N-[(Z)-[1-amino-2-(4-fluorophenoxy)ethylidene]amino]-4-(2,4-dichlorobenzoyl)-1-methylpyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17Cl2FN4O3/c1-28-10-12(20(29)16-7-2-13(22)9-17(16)23)8-18(28)21(30)27-26-19(25)11-31-15-5-3-14(24)4-6-15/h2-10H,11H2,1H3,(H2,25,26)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRJUYPFCEMAMFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1C(=O)NN=C(COC2=CC=C(C=C2)F)N)C(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=C1C(=O)N/N=C(/COC2=CC=C(C=C2)F)\N)C(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17Cl2FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,4-dichlorobenzoyl)-N'-[2-(4-fluorophenoxy)ethanimidoyl]-1-methyl-1H-pyrrole-2-carbohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(2,4-dichlorobenzoyl)-N'-[2-(4-fluorophenoxy)ethanimidoyl]-1-methyl-1H-pyrrole-2-carbohydrazide
Reactant of Route 2
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4-(2,4-dichlorobenzoyl)-N'-[2-(4-fluorophenoxy)ethanimidoyl]-1-methyl-1H-pyrrole-2-carbohydrazide
Reactant of Route 3
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4-(2,4-dichlorobenzoyl)-N'-[2-(4-fluorophenoxy)ethanimidoyl]-1-methyl-1H-pyrrole-2-carbohydrazide
Reactant of Route 4
4-(2,4-dichlorobenzoyl)-N'-[2-(4-fluorophenoxy)ethanimidoyl]-1-methyl-1H-pyrrole-2-carbohydrazide
Reactant of Route 5
4-(2,4-dichlorobenzoyl)-N'-[2-(4-fluorophenoxy)ethanimidoyl]-1-methyl-1H-pyrrole-2-carbohydrazide
Reactant of Route 6
Reactant of Route 6
4-(2,4-dichlorobenzoyl)-N'-[2-(4-fluorophenoxy)ethanimidoyl]-1-methyl-1H-pyrrole-2-carbohydrazide

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